molecular formula C9H4BrClFN B1446743 4-Bromo-1-chloro-6-fluoroisoquinoline CAS No. 1784582-21-3

4-Bromo-1-chloro-6-fluoroisoquinoline

Cat. No.: B1446743
CAS No.: 1784582-21-3
M. Wt: 260.49 g/mol
InChI Key: HEEKCRCCDOUMCK-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-6-fluoroisoquinoline is a heterocyclic organic compound that belongs to the family of isoquinoline derivatives. Isoquinolines are nitrogen-containing heteroaromatics with a benzene-ring-fused system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-chloro-6-fluoroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the reaction of 6-bromo-1-hydroxyisoquinoline with Selectfluor® in acetonitrile to produce 7-bromo-4-fluoro-1-hydroxyisoquinoline . This reaction is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-6-fluoroisoquinoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different isoquinoline derivatives.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Selectfluor®: Used for fluorination reactions.

    Palladium Catalysts: Employed in Suzuki–Miyaura coupling reactions.

    Acetonitrile: Common solvent for various reactions involving this compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorinated isoquinoline derivatives are formed when using Selectfluor® .

Scientific Research Applications

4-Bromo-1-chloro-6-fluoroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with specific biological activities.

    Industry: Utilized in the production of materials with unique properties, such as organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-6-fluoroisoquinoline is not well-documented. like other isoquinoline derivatives, it may interact with various molecular targets and pathways, potentially affecting biological processes. The presence of halogen atoms can influence its reactivity and interactions with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-chloroisoquinoline: Similar structure but lacks the fluorine atom.

    4-Fluoroisoquinoline: Contains a fluorine atom but lacks bromine and chlorine.

    1-Chloro-6-fluoroisoquinoline: Contains chlorine and fluorine but lacks bromine.

Uniqueness

4-Bromo-1-chloro-6-fluoroisoquinoline is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the isoquinoline ring. This unique combination of halogens can result in distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-1-chloro-6-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-8-4-13-9(11)6-2-1-5(12)3-7(6)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEKCRCCDOUMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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